
Tribenzo(a,cd,lm)perylene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tribenzo(a,cd,lm)perylene is a polycyclic aromatic hydrocarbon (PAH) with the molecular formula C₃₀H₁₆. It is composed of multiple fused benzene rings, forming a large, planar structure. This compound is known for its high stability and unique electronic properties, making it of significant interest in various scientific fields .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Tribenzo(a,cd,lm)perylene typically involves the cyclization of precursor molecules under high-temperature conditions. One common method is the Diels-Alder reaction, followed by oxidative cyclodehydrogenation. The reaction conditions often require the use of strong acids or bases as catalysts and high temperatures to facilitate the formation of the fused ring structure .
Industrial Production Methods
Industrial production of this compound is less common due to the complexity of its synthesis. when produced, it often involves large-scale cyclization reactions using specialized equipment to maintain the necessary high temperatures and pressures. The process also includes purification steps such as recrystallization and chromatography to obtain the pure compound .
Analyse Chemischer Reaktionen
Types of Reactions
Tribenzo(a,cd,lm)perylene undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen atoms to the compound, often using reagents like potassium permanganate or ozone.
Reduction: This involves the removal of oxygen atoms or the addition of hydrogen atoms, using reagents such as lithium aluminum hydride.
Substitution: This reaction involves the replacement of hydrogen atoms with other atoms or groups, commonly using halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, ozone, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens (chlorine, bromine), alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinones, while reduction can produce hydrogenated derivatives. Substitution reactions can yield halogenated or alkylated derivatives .
Wissenschaftliche Forschungsanwendungen
Tribenzo(a,cd,lm)perylene has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying the properties of PAHs and their interactions with other molecules.
Biology: Investigated for its potential biological activity, including its interactions with DNA and proteins.
Medicine: Explored for its potential use in drug delivery systems and as a therapeutic agent.
Wirkmechanismus
The mechanism of action of Tribenzo(a,cd,lm)perylene involves its interaction with various molecular targets and pathways. Its planar structure allows it to intercalate between DNA bases, potentially affecting DNA replication and transcription. Additionally, its electronic properties enable it to participate in electron transfer reactions, which can influence various biochemical pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Dibenzo(a,cd,lm)perylene
- Benzo(a)coronene
- Phenanthro(5,4,3,2-efghi)perylene
- Benzo(cd)naphtho(3,2,1,8-pqra)perylene
- Benzo(pqr)naphtho(8,1,2-bcd)perylene
Uniqueness
Tribenzo(a,cd,lm)perylene is unique due to its larger number of fused benzene rings, which enhances its stability and electronic properties compared to similar compounds. This makes it particularly valuable in applications requiring high stability and specific electronic characteristics .
Eigenschaften
CAS-Nummer |
92411-20-6 |
|---|---|
Molekularformel |
C30H16 |
Molekulargewicht |
376.4 g/mol |
IUPAC-Name |
octacyclo[14.10.2.22,5.03,12.04,9.013,27.020,28.021,26]triaconta-1(27),2,4(9),5,7,10,12,14,16(28),17,19,21,23,25,29-pentadecaene |
InChI |
InChI=1S/C30H16/c1-2-9-22-20(8-1)21-10-4-7-19-12-15-24-23-14-11-17-5-3-6-18-13-16-25(28(23)26(17)18)29(22)30(24)27(19)21/h1-16H |
InChI-Schlüssel |
WTHOOQLORGYFTC-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C3=CC=CC4=C3C5=C2C6=C7C(=C5C=C4)C=CC8=C7C(=CC=C8)C=C6 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


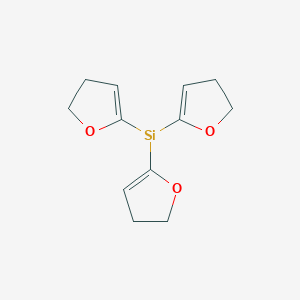
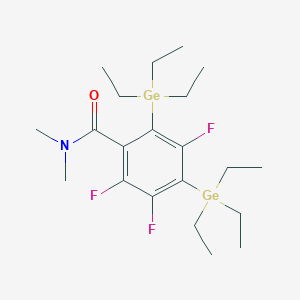
![3,3,5a-Trimethyl-3,4,5a,6,7,8,9,9a-octahydrodibenzo[b,d]furan-1(2H)-one](/img/structure/B14370562.png)
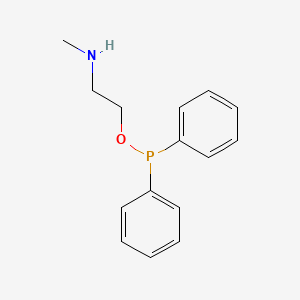

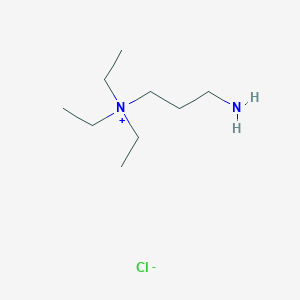
![5-Phenyl-1,3-dihydro-2H-pyrido[4,3-e][1,4]diazepine-2-thione](/img/structure/B14370579.png)

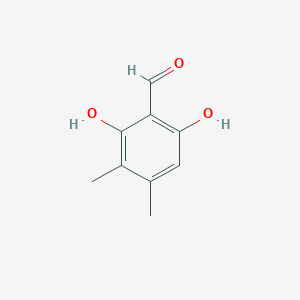
![N~1~-Benzyl-N~2~-butyl-N~1~-[2-(butylamino)ethyl]ethane-1,2-diamine](/img/structure/B14370590.png)

![1,4-Diphenyl-2,3-dioxabicyclo[2.2.2]oct-5-ene](/img/structure/B14370600.png)
acetic acid](/img/structure/B14370606.png)
![4-amino-N'-hydroxy-2H-pyrazolo[3,4-d]pyrimidine-3-carboximidamide](/img/structure/B14370610.png)
